molecular formula C23H15Cl2NO4 B5156345 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No. B5156345
M. Wt: 440.3 g/mol
InChI Key: JNRDJPYYYNSUJW-UHFFFAOYSA-N
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Description

3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, also known as DMOCB, is a chemical compound that has been widely studied for its potential applications in scientific research. DMOCB is a small molecule that belongs to the family of benzamides and has been found to possess a range of interesting biological properties. In

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of several cellular signaling pathways. 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to inhibit the activity of the Wnt/β-catenin pathway by stabilizing the destruction complex that targets β-catenin for degradation. 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has also been found to inhibit the activity of the PI3K/AKT pathway by inhibiting the phosphorylation of AKT.
Biochemical and Physiological Effects:
3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been found to have a range of interesting biochemical and physiological effects. 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to modulate the activity of several cellular signaling pathways, including the Wnt/β-catenin pathway and the PI3K/AKT pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has also been found to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases. However, one of the limitations of 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide. One potential direction is to investigate its potential as an anticancer agent in vivo, using animal models of cancer. Another direction is to explore its potential as an anti-inflammatory agent in vivo, using animal models of inflammatory diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide and to identify its molecular targets. Finally, efforts could be made to improve the solubility of 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves a series of chemical reactions that start with the reaction of 3-(2-oxo-2H-chromen-3-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-aminophenyl)-3,5-dichlorobenzamide in the presence of a base to give 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide as a white solid. The overall yield of the synthesis is around 40%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been found to have a range of interesting scientific research applications, including its potential as an anticancer agent, an anti-inflammatory agent, and a modulator of cellular signaling pathways. 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to modulate the activity of several cellular signaling pathways, including the Wnt/β-catenin pathway and the PI3K/AKT pathway.

properties

IUPAC Name

3,5-dichloro-2-methoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO4/c1-29-21-18(11-15(24)12-19(21)25)22(27)26-16-7-4-6-13(9-16)17-10-14-5-2-3-8-20(14)30-23(17)28/h2-12H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRDJPYYYNSUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

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